molecular formula C14H8N2 B14365623 Propanedinitrile, (1-azulenylmethylene)- CAS No. 92159-20-1

Propanedinitrile, (1-azulenylmethylene)-

Cat. No.: B14365623
CAS No.: 92159-20-1
M. Wt: 204.23 g/mol
InChI Key: XTKLPJQYGDEUBW-UHFFFAOYSA-N
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Description

Propanedinitrile, (1-azulenylmethylene)-, also known as 1,1-dicyano-2-(1-azulenylmethylene)ethylene, is an organic compound with the molecular formula C_13H_8N_2. This compound is characterized by the presence of a 1-azulenylmethylene group attached to a propanedinitrile moiety. The azulenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, (1-azulenylmethylene)-, typically involves the reaction of 1-azulenylmethylene with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol as a solvent. The reaction proceeds through a nucleophilic addition mechanism, where the azulenylmethylene group adds to the malononitrile, followed by dehydration to form the final product.

Industrial Production Methods

Industrial production of propanedinitrile, (1-azulenylmethylene)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (1-azulenylmethylene)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted azulenyl derivatives.

Scientific Research Applications

Propanedinitrile, (1-azulenylmethylene)-, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propanedinitrile, (1-azulenylmethylene)-, involves its interaction with molecular targets such as enzymes and receptors. The azulenyl group can interact with biological macromolecules through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler dinitrile compound with similar reactivity.

    1,1-Dicyanoethylene: Another dinitrile compound with a different substituent.

    Azulene Derivatives: Compounds containing the azulenyl group with various substituents.

Uniqueness

Propanedinitrile, (1-azulenylmethylene)-, is unique due to the presence of both the azulenyl and dinitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The azulenyl group provides aromaticity and stability, while the dinitrile group offers reactivity and versatility in chemical transformations.

Properties

CAS No.

92159-20-1

Molecular Formula

C14H8N2

Molecular Weight

204.23 g/mol

IUPAC Name

2-(azulen-1-ylmethylidene)propanedinitrile

InChI

InChI=1S/C14H8N2/c15-9-11(10-16)8-13-7-6-12-4-2-1-3-5-14(12)13/h1-8H

InChI Key

XTKLPJQYGDEUBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=C(C#N)C#N

Origin of Product

United States

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